molecular formula C7H4BrF4N B009739 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline CAS No. 104460-70-0

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

Cat. No. B009739
M. Wt: 258.01 g/mol
InChI Key: UYVDMCXPDGRLEC-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is a chemical compound that has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .


Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline appears as pale brown or purple crystals, powder, or fused solid. It has a melting point of 31.0-41.0°C. The compound has a refractive index of 1.532 and a density of 1.71 g/mL at 25 °C .

Scientific Research Applications

Antimicrobial Research

Scientific Field

Microbiology

Application Summary

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline has been found to have an antimicrobial effect . This suggests that it could be used in the development of new antimicrobial agents.

Methods of Application

While the exact methods of application are not specified, typically, antimicrobial agents are tested using methods such as disk diffusion or broth dilution, where the compound is applied to a culture of the microorganism and its effects on growth are observed.

Hepatitis C Virus (HCV) NS3 Protease Inhibition

Scientific Field

Virology

Application Summary

2-Bromo-5-(trifluoromethyl)aniline, a compound similar to 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, has been used in the synthesis and biochemical evaluation of a series of inhibitors of the Hepatitis C virus (HCV) NS3 protease .

Methods of Application

The compound would be synthesized and then tested for its ability to inhibit the HCV NS3 protease, an enzyme that is essential for the replication of the Hepatitis C virus.

Synthesis of 2-Hydroxydiarylamide Derivatives

Scientific Field

Organic Chemistry

Application Summary

4-Bromo-3,5-bis(trifluoromethyl)aniline, a compound similar to 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, has been used to synthesize 2-hydroxydiarylamide derivatives .

Methods of Application

The compound would be used in a series of organic reactions to synthesize the 2-hydroxydiarylamide derivatives.

Results or Outcomes

These derivatives have been found to inhibit TMPRSS4 serine protease activity and suppress cancer cell invasion .

Synthesis of Salicylanilides

Scientific Field

Medicinal Chemistry

Application Summary

4-Bromo-3,5-bis(trifluoromethyl)aniline has also been used to synthesize salicylanilides .

Methods of Application

The compound would be used in a series of organic reactions to synthesize the salicylanilides.

Results or Outcomes

These salicylanilides have shown anti-tubercular activities .

Preparation of 2,5-Dibromo-(trifluoromethyl)benzene

Application Summary

4-Bromo-2-(trifluoromethyl)aniline has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene .

Methods of Application

The compound would be used in a series of organic reactions to prepare the 2,5-dibromo-(trifluoromethyl)benzene.

Preparation of 5-Bromo-2-Iodo-(trifluoromethyl)benzene

Application Summary

4-Bromo-2-(trifluoromethyl)aniline has also been used in the preparation of 5-bromo-2-iodo-(trifluoromethyl)benzene .

Methods of Application

The compound would be used in a series of organic reactions to prepare the 5-bromo-2-iodo-(trifluoromethyl)benzene.

Preparation of AUY954

Application Summary

4-Bromo-3-(trifluoromethyl)aniline has been used in the preparation of AUY954, an aminocarboxylate analog of FTY720 .

Methods of Application

The compound would be used in a series of organic reactions to prepare AUY954.

Results or Outcomes

AUY954 is a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .

Preparation of 2-Bromo-5-Iodo-(trifluoromethyl)benzene

Application Summary

4-Bromo-3-(trifluoromethyl)aniline has also been used in the preparation of 2-bromo-5-iodo-(trifluoromethyl)benzene .

Safety And Hazards

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is toxic in contact with skin, harmful if swallowed or inhaled, and causes skin and eye irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place. It should be stored away from strong oxidizing agents .

properties

IUPAC Name

4-bromo-2-fluoro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVDMCXPDGRLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426946
Record name 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

CAS RN

104460-70-0
Record name 4-Bromo-2-fluoro-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104460-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104460-70-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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